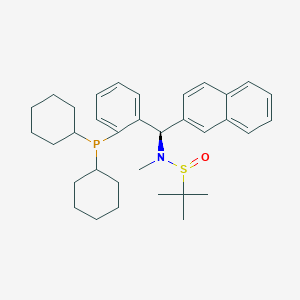![molecular formula C21H29NO5S B12299061 17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid](/img/structure/B12299061.png)
17-(Cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MCV-4130 は、化学名 C21H29NO5S で知られており、分子量は 407.5237 です
合成方法
合成経路と反応条件
MCV-4130 の合成には、いくつかの段階が含まれ、通常はコア構造の調製から始まり、続いて特定の基を導入するための官能基化が行われます。 正確な合成経路は異なる場合がありますが、通常は有機溶媒、触媒、および制御された反応条件を使用して、高収率と純度を確保します .
工業的製造方法
MCV-4130 の工業的製造には、効率を最大化し、コストを最小限に抑えるために最適化された反応条件を使用した大規模合成が含まれる場合があります。 これには、連続フロー反応器、自動合成機器、および厳格な品質管理対策を使用して、一貫性と安全性を確保することが含まれます .
化学反応解析
反応の種類
MCV-4130 は、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の添加または水素の除去が含まれ、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を使用します。
還元: これは、水素の添加または酸素の除去を伴い、通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: この反応には、ある官能基を別の官能基に置き換えることが含まれ、多くの場合、ハロゲンまたは求核剤などの試薬を使用します.
一般的な試薬と条件
MCV-4130 の反応に使用される一般的な試薬には、酸、塩基、酸化剤、還元剤が含まれます。 反応条件は異なる場合がありますが、多くの場合、制御された温度、圧力、および不活性雰囲気を使用して、不要な副反応を防ぎます .
主要な生成物
MCV-4130 の反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応ではケトンまたはアルデヒドが生成される可能性があり、還元反応ではアルコールまたはアミンが生成される可能性があります .
科学研究への応用
MCV-4130 は、次のような科学研究で幅広く応用されています。
化学: 有機合成における試薬として、およびさまざまな化学反応の触媒として使用されます。
生物学: 抗がん作用や抗炎症作用など、潜在的な生物学的活性を研究されています.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MCV-4130 involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce specific groups. The exact synthetic route can vary, but it often involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of MCV-4130 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety .
化学反応の分析
Types of Reactions
MCV-4130 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of MCV-4130 include acids, bases, oxidizing agents, and reducing agents. Reaction conditions can vary but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of MCV-4130 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines .
科学的研究の応用
MCV-4130 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
MCV-4130 の作用機序は、特定の分子標的および経路との相互作用を伴います。それは酵素、受容体、および他のタンパク質の活性を調節し、細胞プロセスにおける変化につながる可能性があります。 正確な分子標的と経路は、特定の用途と状況によって異なる場合があります .
類似の化合物との比較
MCV-4130 は、その化学構造と特性に基づいて、他の類似の化合物と比較することができます。類似の化合物のいくつかには、次のようなものがあります。
C21H29NO5S: 類似の分子式を持つが、官能基が異なる別の化合物。
C21H29NO5: 類似のコア構造を持つが、硫黄原子が欠如している化合物.
MCV-4130 は、その特定の官能基と、その結果生じる化学的および生物学的特性のために、独自です。 この独自性は、さまざまな用途において価値があり、他の類似の化合物とは異なります .
類似化合物との比較
MCV-4130 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
C21H29NO5S: Another compound with a similar molecular formula but different functional groups.
C21H29NO5: A compound with a similar core structure but lacking the sulfur atom.
MCV-4130 is unique due to its specific functional groups and the resulting chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .
特性
分子式 |
C21H29NO5S |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
17-(cyclopropylmethyl)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one;methanesulfonic acid |
InChI |
InChI=1S/C20H25NO2.CH4O3S/c22-15-4-3-14-9-19-17-6-5-16(23)11-20(17,18(14)10-15)7-8-21(19)12-13-1-2-13;1-5(2,3)4/h3-4,10,13,17,19,22H,1-2,5-9,11-12H2;1H3,(H,2,3,4) |
InChIキー |
HZYFWQIODHIMEE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1CC1CN2CCC34CC(=O)CCC3C2CC5=C4C=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5,5'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B12298982.png)


![Pyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B12299003.png)



![[5-hydroxy-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12299042.png)


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)
![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)
![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)

